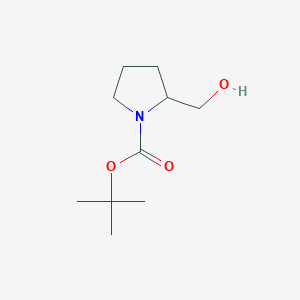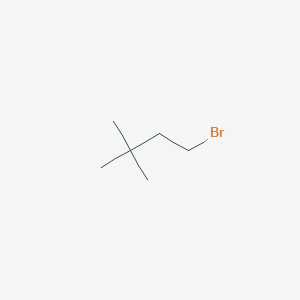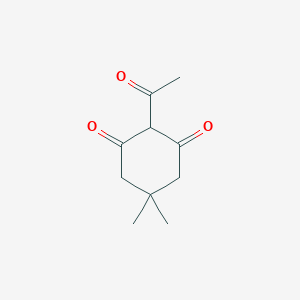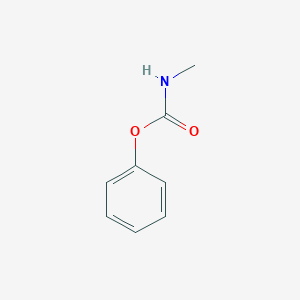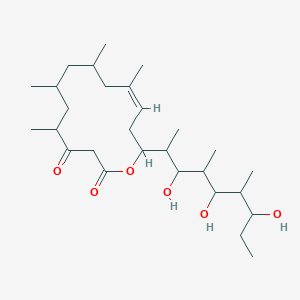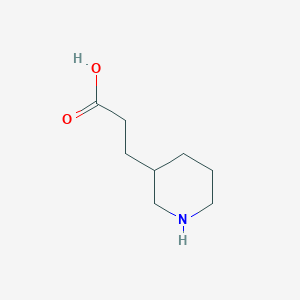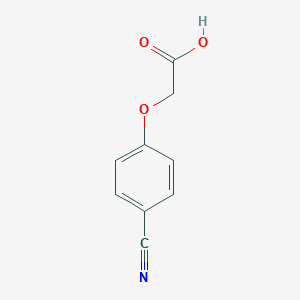
(4-Cyanophenoxy)acetic acid
概要
説明
(4-Cyanophenoxy)acetic acid is a chemical compound that can be synthesized and utilized in various chemical reactions. It is related to phenoxy acetic acid derivatives, which are known for their applications in the synthesis of other compounds with potential physiological activity . The cyanophenoxy group indicates the presence of a cyano group (-CN) attached to a phenoxy moiety, which can influence the physical, chemical, and biological properties of the compound.
Synthesis Analysis
The synthesis of related compounds often involves the condensation of chloracetic acid with sodium salts of phenols . In the case of hydroxamic acids and ureas, a single-pot synthesis can be achieved using ethyl 2-cyano-2-(4-nitrophenylsulfonyloxyimino)acetate-mediated Lossen rearrangement, which is a racemization-free method that is both environmentally friendly and cost-effective . Additionally, the synthesis of 3-fluoro-4-cyanophenol esters of substituted phenoxy acetic acids has been performed using 3-fluoro-4-cyanophenol as a leading compound, indicating the versatility of cyanophenoxy derivatives in chemical synthesis .
Molecular Structure Analysis
The molecular structure of compounds related to (4-Cyanophenoxy)acetic acid can be characterized by various spectroscopic methods, including IR, 1H NMR, and MS . X-ray crystallography has been used to determine the crystal structure of similar compounds, revealing details such as the conformation of rings and the presence of intermolecular hydrogen bonds . These structural analyses are crucial for understanding the reactivity and potential applications of the compounds.
Chemical Reactions Analysis
Compounds with the cyanophenoxy moiety can participate in a range of chemical reactions. For instance, the domino reaction of alpha,beta-acetylenic gamma-hydroxy nitriles with arenecarboxylic acids can lead to the formation of 4-cyano-3(2H)-furanones . Furthermore, the synthesis of hydroxamic acids and ureas from carboxylic acids via Lossen rearrangement demonstrates the reactivity of these compounds in forming more complex structures .
Physical and Chemical Properties Analysis
The physical and chemical properties of (4-Cyanophenoxy)acetic acid derivatives are influenced by their molecular structure. The presence of the cyano group can affect the acidity, solubility, and stability of the compound. The crystal structure analysis provides insights into the stability of the compound, as seen in the chair conformation of the cyclohexane ring and the presence of intermolecular hydrogen bonds . These properties are essential for the practical application of the compound in various chemical processes.
科学的研究の応用
Herbicide Detection and Analysis:
- (4-Cyanophenoxy)acetic acid, as part of the phenoxy herbicide family, is involved in analytical methods for the detection and determination of phenoxy herbicides in environmental samples. A study outlined a sensitive method for determining phenoxy herbicides in water using phase transfer microextraction and gas chromatography-mass spectrometry (GC-MS). The method emphasized the importance of derivatization and phase transfer catalysts for sensitive detection, achieving an enrichment factor of 288-fold and proving effective in real sample analysis (Nuhu et al., 2012).
Selective Sample Preparation and Trace Determination:
- The synthesis of molecular imprinted polymer nanoparticles (MIP-NPs) for 4-chloro-2-methylphenoxy acetic acid (a close analog to (4-Cyanophenoxy)acetic acid) has been explored for selective sample preparation and trace determination in biological and environmental samples. The high specificity and sensitivity of these MIP-NPs offer a promising approach for monitoring phenoxy herbicide levels in various matrices (Omidi et al., 2014).
Adsorption and Degradation in Soils:
- Understanding the environmental fate of phenoxyalkanoic acid herbicides, including those structurally related to (4-Cyanophenoxy)acetic acid, is critical. A review compared the adsorption and degradation rates of various phenoxyalkanoic acids in soils, providing insight into their potential for groundwater contamination. This knowledge is vital for predicting environmental impacts and informing remediation strategies (Paszko et al., 2016).
Synthesis of Novel Compounds:
- Research has also focused on the synthesis of novel compounds using (4-Cyanophenoxy)acetic acid derivatives. For instance, the facile synthesis of novel 3-fluoro-4-cyanophenol esters of substituted phenoxy acetic acids was performed, with these compounds characterized for various properties. Such synthetic endeavors expand the chemical diversity and potential applications of (4-Cyanophenoxy)acetic acid derivatives in different scientific fields (Yuan Shi-tao, 2013).
Photocatalytic Oxidation Studies:
- The photocatalytic decomposition of phenoxy acetic acid herbicides, closely related to (4-Cyanophenoxy)acetic acid, was studied using TiO2. This research provides valuable insights into the degradation pathways and the environmental fate of these herbicides, contributing to pollution control and environmental protection strategies (Topalov et al., 2001).
Safety And Hazards
The safety data sheet for (4-Cyanophenoxy)acetic acid suggests that it may be harmful if swallowed, in contact with skin, or if inhaled. It may cause skin irritation, serious eye irritation, and respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, and ensure adequate ventilation when handling this compound .
特性
IUPAC Name |
2-(4-cyanophenoxy)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c10-5-7-1-3-8(4-2-7)13-6-9(11)12/h1-4H,6H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJGOCBAHPWALBX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C#N)OCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352923 | |
| Record name | (4-cyanophenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Cyanophenoxy)acetic acid | |
CAS RN |
1878-82-6 | |
| Record name | (4-cyanophenoxy)acetic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(4-cyanophenoxy)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


